Diethyl isopropylbenzyloxymalonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-phenylmethoxy-2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-5-20-15(18)17(13(3)4,16(19)21-6-2)22-12-14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLTYOJCFBKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178845 | |
| Record name | Diethyl isopropylbenzyloxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-03-6 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)-2-(phenylmethoxy)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24124-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylbenzyloxymalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154711 | |
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| Record name | Diethyl isopropylbenzyloxymalonate | |
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| Record name | Diethyl isopropylbenzyloxymalonate | |
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Advanced Synthetic Methodologies for Diethyl Isopropylbenzyloxymalonate
Strategies for the Construction of Substituted Malonate Scaffolds
The creation of substituted malonate frameworks is a cornerstone of modern organic synthesis, providing a versatile platform for the introduction of various functional groups.
Sequential Alkylation Approaches via Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly effective method for preparing mono- and disubstituted acetic acids. uobabylon.edu.iq This approach utilizes the heightened acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base. libretexts.orglibretexts.org
The initial step in sequential alkylation involves the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. libretexts.org This nucleophilic enolate readily reacts with a primary or secondary alkyl halide in an SN2 reaction to yield a mono-alkylated malonic ester. libretexts.orgjove.com For instance, the synthesis of diethyl isopropylmalonate is achieved by reacting diethyl malonate with 2-bromopropane (B125204) in the presence of a base like sodium ethoxide. chemicalbook.com The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction. chemicalbook.com
Table 1: Synthesis of Diethyl Isopropylmalonate
| Reactants | Reagents | Conditions | Product | Yield |
| Diethyl malonate, 2-Bromopropane | Sodium ethoxide | Reflux, 10.5-10.75 hours | Diethyl isopropylmalonate | 97% chemicalbook.com |
This interactive table summarizes the synthesis of a key intermediate.
It is crucial to use a base with an alkoxide that matches the ester group of the malonate to prevent transesterification. wikipedia.org While sodium ethoxide is commonly used for diethyl malonate, other bases like sodium hydride in THF can also be employed. sciencemadness.org
A significant advantage of the malonic ester synthesis is the ability to introduce a second alkyl group. wikipedia.org The mono-alkylated product still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent alkylation with a different alkyl halide. libretexts.org This two-step sequence allows for the synthesis of di-substituted malonic esters. masterorganicchemistry.com However, a potential drawback is the formation of dialkylated byproducts during the initial alkylation, which can complicate purification and lower the yield of the desired mono-alkylated product. wikipedia.org
Oxidative Functionalization of the Methylene (B1212753) Carbon for C-O Bond Formation
An alternative to direct alkylation for introducing an oxygen-containing substituent involves the oxidative functionalization of the malonate's central carbon atom.
Diethyl oxomalonate (B1226002), also known as diethyl mesoxalate, is a highly reactive α-keto ester. ucla.edu Its polarized keto group makes it an excellent electrophile for various addition reactions. wikiwand.comwikipedia.org This reactivity can be harnessed to introduce an oxygen functionality onto the malonate backbone. Diethyl oxomalonate can be synthesized from diethyl malonate through ozonolysis of an intermediate like diethyl ethylidenemalonate. ucla.edu
The direct hydroxylation of the malonate's methylene carbon provides a pathway to introduce an ether linkage. While direct regioselective hydroxylation can be challenging, alternative methods exist. For instance, diethyl bis(hydroxymethyl)malonate can be prepared by reacting diethyl malonate with formaldehyde (B43269) in the presence of potassium bicarbonate. orgsyn.org This di-hydroxymethylated intermediate could then potentially undergo selective etherification to introduce the desired benzyloxy group.
Another approach involves the reaction of diethyl oxomalonate with a suitable nucleophile. For example, it undergoes ene reactions with alkenes to form 1-hydroxy-1-alkylmalonic esters. wikiwand.com This principle could be extended to introduce a hydroxyl group that can be subsequently etherified to form the target compound.
Installation of the Benzyloxy Moiety
The introduction of the benzyloxy group is a critical step that can be achieved through several etherification strategies. This typically involves reacting a malonate derivative with a benzyl (B1604629) halide or using reductive methods starting from a benzaldehyde (B42025).
The Williamson ether synthesis is a classic and highly versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com In the context of malonate chemistry, this reaction is adapted to form a C-O-C bond, though the more common application for malonates is C-alkylation. For the synthesis of a benzyloxy derivative, a related process would involve the reaction of a hydroxy-substituted malonate with a benzyl halide, or more directly, the C-benzylation of diethyl malonate itself using a benzyl halide.
The reaction proceeds by deprotonating the diethyl malonate with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride or benzyl bromide in an SN2 reaction to displace the halide and form diethyl benzylmalonate. byjus.comlibretexts.org To favor mono-alkylation, careful control of stoichiometry is essential.
Key aspects of this methodology include:
Base Selection: Sodium ethoxide in ethanol (B145695) is a common choice, as the ethoxide anion matches the ester groups of the malonate, preventing transesterification. libretexts.orgwikipedia.org
Solvent: The parent alcohol of the alkoxide base is often used as the solvent. masterorganicchemistry.com
Reaction Conditions: The reaction is sensitive to steric hindrance. Since benzyl halides are primary, they are excellent substrates for the SN2 reaction. masterorganicchemistry.comlibretexts.org The reaction can be performed under solvent-free conditions using solid potassium hydroxide (B78521), which acts as the base. ias.ac.in
| Parameter | Description | Relevance to Benzylation |
| Nucleophile | Diethyl malonate enolate | Formed by reacting diethyl malonate with a base like NaOEt. |
| Electrophile | Benzyl halide (e.g., BnCl, BnBr) | Primary halide, making it ideal for SN2 displacement. libretexts.org |
| Base | Sodium Ethoxide (NaOEt) | Prevents transesterification and effectively deprotonates the malonate. libretexts.orgwikipedia.org |
| Solvent | Ethanol, DMSO | Ethanol is common with NaOEt; aprotic polar solvents like DMSO can also be used. google.com |
Reductive etherification provides an alternative route to benzyl ethers, starting from a carbonyl compound (an aldehyde or ketone) and an alcohol. organic-chemistry.org This one-pot process involves the formation of a hemiacetal or acetal (B89532) intermediate from the reaction of an alcohol with a benzaldehyde derivative, which is then reduced in situ to the corresponding ether. researchgate.net
For the synthesis of a benzyloxy-functionalized compound, this could hypothetically involve reacting a hydroxy-malonate with benzaldehyde in the presence of a reducing agent. More commonly, this method is used to directly couple an alcohol with an aldehyde. ipmnet.ru Various catalytic systems have been developed to facilitate this transformation under mild conditions.
Common catalytic systems include:
Iron(III) Chloride: Catalyzes the reaction between a carbonyl compound, an alkoxytrimethylsilane, and triethylsilane as the reducing agent. organic-chemistry.org
Ruthenium Complexes: A cationic Ru-H complex can catalyze the reductive etherification of aldehydes and ketones with alcohols using hydrogen gas as the reductant. organic-chemistry.org
Organocatalysts: Thiourea-based catalysts have been shown to mediate the reductive condensation of alcohols and aldehydes. organic-chemistry.org
This method is highly valued for its operational simplicity and the ability to generate ethers from readily available aldehydes. researchgate.net
To improve efficiency and yield, catalytic methods for the benzylation of diethyl malonate have been developed. These methods often employ phase-transfer catalysis or alternative bases to facilitate the reaction.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate. In the benzylation of diethyl malonate, a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBAC) can be used as the phase-transfer catalyst. researchgate.net The reaction can be carried out using a solid base like potassium carbonate in an inert solvent. The catalyst facilitates the transfer of the malonate enolate from the solid or aqueous phase to the organic phase where it reacts with the benzyl halide. Combining PTC with microwave irradiation has been shown to enhance reaction rates and favor monobenzylation. researchgate.net
Metal Oxide Bases: An alternative approach utilizes relatively inexpensive metal oxides, such as calcium oxide (CaO), as the base. google.com This method requires an aprotic, dipolar solvent with a high dielectric constant, such as dimethyl sulfoxide (B87167) (DMSO), to render the metal oxide effective for deprotonation. The reaction proceeds by adding diethyl malonate to a slurry of CaO in DMSO, followed by the addition of benzyl chloride. google.com
| Catalytic System | Base | Solvent | Key Features |
| Phase-Transfer Catalysis (e.g., TEBAC) | K₂CO₃ | Inert Organic Solvent | Facilitates reaction between different phases; can be accelerated by microwaves. researchgate.netgoogle.com |
| Metal Oxide | CaO, BaO, etc. | DMSO | Uses inexpensive and mild metal oxides as the base in a polar aprotic solvent. google.com |
Introduction of the Isopropyl Moiety
Following the initial benzylation (or prior to it), the isopropyl group must be introduced onto the malonate backbone. This is typically achieved through the alkylation of a malonate enolate with an isopropyl halide.
The alkylation of malonic esters is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. libretexts.org The process begins with the deprotonation of the α-carbon of the malonate (in this case, diethyl benzylmalonate) to form an enolate. This enolate then acts as a nucleophile in an SN2 reaction with an isopropyl halide, such as isopropyl bromide or isopropyl iodide. sciencemadness.org
However, this step presents challenges. Isopropyl halides are secondary halides, which are known to be prone to undergoing a competing E2 elimination reaction, especially in the presence of a strong, sterically unhindered base like ethoxide. libretexts.org This can lead to the formation of propene as a byproduct and reduce the yield of the desired C-alkylated product.
To mitigate elimination and favor substitution, several strategies can be employed:
Choice of Halide: Isopropyl bromide is often used. The use of isopropyl iodide could potentially increase the rate of substitution. sciencemadness.org
Reaction Temperature: Lower temperatures generally favor substitution over elimination.
Base and Solvent System: Using a bulkier base might suppress the competing elimination reaction. The choice of solvent can also influence the reaction outcome.
Historical work by Perkin demonstrated the successful alkylation of a substituted diethylmalonate with isopropyl bromide using a sodium salt of the malonate. sciencemadness.org
| Reactant | Role | Considerations |
| Diethyl Benzylmalonate | Substrate | The starting material for the second alkylation. |
| Sodium Ethoxide | Base | Forms the enolate but can also promote E2 elimination. |
| Isopropyl Bromide/Iodide | Alkylating Agent | Secondary halide, so SN2 reaction competes with E2 elimination. libretexts.org |
| Propene | Potential Byproduct | Formed via the E2 elimination pathway. |
Achieving stereoselectivity in the installation of the isopropyl group is a significant challenge, particularly when creating a chiral center. If the goal is to synthesize a specific enantiomer of diethyl isopropylbenzyloxymalonate, a stereoselective alkylation method is required.
One approach involves the use of a chiral auxiliary. The malonate could be derivatized with a chiral alcohol to form a chiral ester. The diastereotopic faces of the resulting enolate would then be sterically differentiated, leading to a preferential attack of the isopropyl halide from one side. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Another strategy involves using a chiral phase-transfer catalyst in the alkylation step. These catalysts can create a chiral environment around the enolate anion, directing the approach of the electrophile to one face of the nucleophile.
Research into the stereospecific substitution of related β-dicarbonyl compounds has shown that alkylation can proceed with high stereospecificity. For example, the alkylation of the sodium salt of a malonic acid diester with an enantiomerically pure electrophile has been shown to occur stereospecifically. researchgate.net This suggests that if a chiral malonate derivative is used, the introduction of the isopropyl group could potentially be controlled to achieve a desired stereoisomer.
Convergent and Divergent Synthetic Pathways to this compound
Specific convergent and divergent synthetic pathways for this compound have not been described in the reviewed scientific literature.
Optimization of Reaction Conditions and Solvent Systems
Detailed studies on the optimization of reaction conditions and solvent systems for the synthesis of this compound are not available.
Challenges in Yield and Selectivity in Multi-step Synthesis
Specific challenges related to yield and selectivity in the multi-step synthesis of this compound have not been documented.
Reactivity Profiles and Mechanistic Investigations of Diethyl Isopropylbenzyloxymalonate
Transformations Involving the Diester Functionality
The reactivity of the diester portion of diethyl isopropylbenzyloxymalonate is centered around hydrolysis, transesterification, and decarboxylation reactions. These transformations are fundamental in modifying the malonate core for various synthetic applications.
Hydrolysis and Transesterification Reactions
The hydrolysis of the diethyl ester groups in this compound to the corresponding dicarboxylic acid can be achieved under acidic or basic conditions. This process is a standard transformation for esters and is crucial for subsequent chemical modifications. britannica.com Similarly, transesterification, the exchange of the ethyl groups for other alkyl groups, can be carried out, although it is less commonly reported for this specific compound. The presence of the bulky isopropylbenzyl group may sterically hinder the approach of nucleophiles to the ester carbonyls, potentially requiring more forcing reaction conditions compared to simpler malonates.
The general mechanism for ester hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of ethanol (B145695).
Decarboxylation Pathways to Substituted Carboxylic Acids
A significant reaction of malonic esters is their decarboxylation to yield substituted carboxylic acids. sodium-methoxide.net For this compound, this typically involves the removal of one of the ethoxycarbonyl groups. A widely used method for this transformation is the Krapcho decarboxylation. wikipedia.orgscite.airesearchgate.net This reaction is particularly effective for esters bearing an electron-withdrawing group at the β-position, which is the case for malonates. wikipedia.org
The Krapcho decarboxylation is typically carried out by heating the malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as lithium chloride, and a small amount of water. wikipedia.orgscite.airesearchgate.net The reaction proceeds through nucleophilic attack of the chloride ion on the ethyl group of one of the esters, leading to the formation of an intermediate that readily decarboxylates. wikipedia.orgchem-station.com One of the key advantages of the Krapcho decarboxylation is that it is often performed under neutral or near-neutral conditions, which helps to avoid side reactions that can occur under harsh acidic or basic conditions. wikipedia.orgchem-station.com This method allows for the selective removal of a single ester group, which is a significant advantage over traditional methods that involve saponification followed by decarboxylation and re-esterification. wikipedia.org
The general scheme for the Krapcho decarboxylation of a substituted malonic ester is as follows:
Nucleophilic dealkylation: A halide ion attacks the alkyl group of the ester. wikipedia.org
Decarboxylation: The resulting intermediate loses carbon dioxide. wikipedia.org
Protonation: The carbanion formed is protonated by a water molecule. wikipedia.org
Reactions of the Benzyloxy Ether Linkage
The benzyloxy ether linkage in this compound presents another reactive site, allowing for further functionalization of the molecule.
Selective Cleavage Methods (e.g., Hydrogenolysis, Acid-Catalyzed, Oxidative)
The cleavage of the benzyloxy ether is a common transformation in organic synthesis, often used as a deprotection strategy. organic-chemistry.org Several methods can be employed for this purpose, each with its own advantages and limitations.
Hydrogenolysis: This is one of the most common methods for cleaving benzyl (B1604629) ethers. acsgcipr.orgacsgcipr.org The reaction is typically carried out using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.netyoutube.com The process involves the cleavage of the carbon-oxygen bond, resulting in the formation of the corresponding alcohol and toluene (B28343). acsgcipr.orgacsgcipr.org An important consideration is the potential for the catalyst to be inhibited by certain functional groups. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave benzyl ethers. nih.govlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. nih.govlibretexts.org Due to the stability of the resulting benzyl carbocation, this cleavage often follows an SN1 mechanism. nih.govlibretexts.org Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also be used for this transformation, sometimes in combination with a scavenger to trap the liberated benzyl cation. organic-chemistry.orgatlanchimpharma.com
Oxidative Cleavage: Oxidizing agents can also be employed to cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers, but methods for its use with simple benzyl ethers have also been developed. organic-chemistry.orgatlanchimpharma.comnih.gov
| Cleavage Method | Reagents | Key Features |
| Hydrogenolysis | H₂, Pd/C | Mild conditions, produces toluene as a byproduct. organic-chemistry.orgacsgcipr.orgacsgcipr.org |
| Acid-Catalyzed | HBr, HI, BCl₃ | Strong acidic conditions, proceeds via carbocation intermediate. nih.govlibretexts.orgorganic-chemistry.orgatlanchimpharma.com |
| Oxidative | DDQ | Can be selective, useful for certain substituted benzyl ethers. organic-chemistry.orgatlanchimpharma.comnih.gov |
Reactivity of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)
The benzene (B151609) ring of the isopropylbenzyl group can undergo electrophilic aromatic substitution reactions. The alkoxy group attached to the benzylic carbon is an ortho-, para-director and an activating group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to the point of attachment. organicmystery.comlibretexts.org The isopropyl group is also an ortho-, para-director and a weak activator. youtube.comwikipedia.org
When both groups are present, their directing effects will influence the position of substitution. The combined electronic and steric effects will determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The bulky isopropyl group may sterically hinder substitution at the ortho position, potentially favoring the para product. wikipedia.orgyoutube.comchegg.com
Influence of the Isopropyl Group on Steric and Electronic Effects in Reactions
The isopropyl group on the aromatic ring of diethyl isopropylbenzyloxymetalonate exerts both steric and electronic effects that influence the molecule's reactivity.
Steric Effects: The bulkiness of the isopropyl group can hinder the approach of reagents to nearby reactive sites. youtube.comchegg.com In electrophilic aromatic substitution, this steric hindrance can disfavor substitution at the ortho position, leading to a higher proportion of the para-substituted product. wikipedia.orgchegg.comchegg.com Similarly, for reactions involving the benzyloxy ether linkage or the diester functionality, the steric bulk of the isopropyl group might influence the reaction rates by impeding access to the reactive centers.
Electronic Effects: The isopropyl group is a weak electron-donating group. libretexts.orgyoutube.com Through an inductive effect, it can slightly increase the electron density of the aromatic ring, thus activating it towards electrophilic attack. libretexts.org This electronic effect, combined with the activating effect of the benzyloxy group, makes the aromatic ring more susceptible to electrophilic substitution compared to unsubstituted benzene. organicmystery.comlibretexts.org
The interplay of these steric and electronic effects is crucial in predicting the outcome of reactions involving this compound. While the electronic effects of the isopropyl group are generally modest, its steric influence can be significant, particularly in determining the regioselectivity of aromatic substitution. wikipedia.orgyoutube.comchegg.com
Mechanistic Studies of Key Transformations
Extensive research into the chemical literature and databases reveals a significant gap in the documented reactivity and mechanistic studies specifically concerning This compound . While numerous studies exist for related compounds such as diethyl malonate and its various alkylated and benzylated derivatives, specific mechanistic investigations into the transformations of the title compound are not publicly available.
The ambiguous nomenclature of "this compound" presents a challenge in sourcing relevant data. The name could imply several constitutional isomers, including:
Diethyl 2-(isopropylbenzyl)malonate: Where an isopropylbenzyl group is attached to the central carbon of the malonate. The position of the isopropyl group on the benzyl ring (ortho, meta, or para) would further define the specific isomer.
Diethyl 2-benzyl-2-isopropylmalonate: A quaternary malonic ester with both a benzyl and an isopropyl group on the central carbon.
Diethyl 2-(isopropyloxy)benzylmalonate or Diethyl 2-(benzyloxy)isopropylmalonate: Where an ether linkage is present.
A search for the closely related and structurally defined compound, Diethyl 2-(benzyloxy)-2-isopropylmalonate (CAS No. 24124-03-6), also yielded no specific studies on its reactivity or reaction mechanisms. bldpharm.com The available information for this and other related malonates is generally limited to synthesis procedures and basic physical properties.
For context, mechanistic studies of key transformations involving simpler malonic esters, such as alkylation and condensation reactions, are well-established. These reactions typically proceed via the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile. The mechanism of these transformations is influenced by factors such as the nature of the base, the electrophile, the solvent, and the reaction temperature.
However, without experimental or computational data for this compound, any discussion of its specific mechanistic pathways would be purely speculative and would not meet the required standards of scientific accuracy. The steric and electronic effects of the isopropyl and benzyl groups would undoubtedly influence the reactivity of the central methine proton and the subsequent behavior of the corresponding enolate, but the precise nature and extent of this influence remain uncharacterized in the available scientific literature.
Further research, including laboratory synthesis and detailed kinetic and spectroscopic analysis, would be necessary to elucidate the reactivity profiles and mechanistic details of this compound's transformations.
Stereochemical Aspects and Enantioselective Synthesis of Diethyl Isopropylbenzyloxymalonate
Chiral Properties and Isomerism at the C2 Position
The central carbon atom (C2) of the malonate backbone in diethyl isopropylbenzyloxymalonate is a prochiral center. Upon the introduction of two different substituents, in this case, an isopropyl group and a benzyloxy group, this carbon becomes a stereocenter. Consequently, this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers.
The presence of bulky groups, namely the isopropyl and the benzyloxy moieties, attached to the same carbon atom, introduces significant steric hindrance around the chiral center. This steric congestion can influence the molecule's conformational preferences and its reactivity in subsequent chemical transformations. The free rotation around the C-C and C-O single bonds may be restricted, leading to a defined set of stable conformers. Understanding these conformational biases is crucial for designing effective stereoselective syntheses and for predicting the stereochemical outcome of reactions involving this chiral building block.
Enantioefficient Synthetic Strategies
The creation of the chiral quaternary carbon center in this compound with high enantiomeric excess (e.e.) presents a significant synthetic challenge. Several strategies can be envisioned, drawing upon established methodologies for the asymmetric synthesis of α,α-disubstituted malonic esters.
Application of Chiral Auxiliaries
One of the most reliable methods for introducing chirality is through the use of a chiral auxiliary. This strategy involves the temporary attachment of a chiral molecule to the malonate substrate to direct the stereoselective introduction of the alkyl or benzyloxy groups.
A plausible synthetic route would involve the initial alkylation of a malonate ester derivatized with a chiral auxiliary. For instance, a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be acylated with a malonic acid monoester. The resulting imide would then be subjected to sequential alkylation. The first alkylation could introduce the isopropyl group, followed by the introduction of the benzyloxymethyl group, or vice versa. The steric and electronic properties of the chiral auxiliary would control the facial selectivity of the enolate alkylation, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would then yield the desired enantiomer of this compound.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) for Alkylation | Reference |
| Evans Oxazolidinone | >95:5 | sigmaaldrich.com |
| Oppolzer's Camphorsultam | >98:2 | sigmaaldrich.com |
Table 1: Representative Diastereoselectivities Achieved with Common Chiral Auxiliaries in the Alkylation of Malonate Derivatives.
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required.
Asymmetric Alkylation: Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of malonic esters. acs.orgfrontiersin.org In a potential synthesis of this compound, diethyl malonate could be deprotonated by a base in a biphasic system. A chiral phase-transfer catalyst, such as a cinchona alkaloid derivative, would then form a chiral ion pair with the malonate enolate, shuttling it into the organic phase to react with an appropriate electrophile (e.g., isopropyl iodide or benzyl (B1604629) chloromethyl ether). The chiral environment created by the catalyst would favor the formation of one enantiomer over the other. A second, non-stereoselective alkylation step would then complete the synthesis.
Asymmetric Etherification: While less common, an asymmetric etherification could also be envisioned. This might involve the reaction of diethyl isopropylmalonate with a source of the benzyloxy group under the influence of a chiral catalyst.
A notable advancement in the asymmetric alkylation of malonates is the use of iridium-catalyzed allylic alkylation, which has been shown to be effective for constructing all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org While not directly applicable to the synthesis of this compound due to the nature of the substituents, the principles of using a chiral ligand to control the stereochemical outcome of the reaction are highly relevant.
| Catalytic System | Enantiomeric Excess (e.e.) | Reference |
| Cinchona Alkaloid-based PTC | up to 98% | frontiersin.org |
| Iridium-Phosphoramidite Complex | up to 97% | organic-chemistry.org |
Table 2: Representative Enantioselectivities in Asymmetric Alkylation of Malonates.
Chiral Ligand Design for Inducing Stereoselectivity
The success of asymmetric catalysis hinges on the design of the chiral ligand. For the synthesis of a sterically demanding molecule like this compound, the chiral ligand must create a well-defined and sterically constrained chiral pocket around the metal center.
Ligands with C2 symmetry, such as those derived from BINOL (1,1'-bi-2-naphthol) or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have proven to be highly effective in a variety of asymmetric transformations. For a potential metal-catalyzed alkylation or etherification to produce this compound, a ligand would need to be selected that can effectively differentiate between the two enantiotopic faces of the malonate enolate, even in the presence of the bulky isopropyl and benzyloxy groups. Computational modeling can be a valuable tool in the rational design and screening of ligands for such challenging transformations.
Diastereoselective Transformations
Once the chiral center at the C2 position is established, subsequent transformations of the ester groups can proceed diastereoselectively. For instance, the selective hydrolysis of one of the two ester groups would lead to a chiral malonic acid monoester. This differentiation could be achieved enzymatically or through the use of a sterically hindered base that preferentially reacts with the less sterically encumbered ester group. The resulting chiral mono-acid is a valuable intermediate for the synthesis of other chiral molecules.
Furthermore, reactions involving the enolate of this compound could exhibit diastereoselectivity, with the existing stereocenter directing the approach of an incoming electrophile. The bulky substituents would likely play a significant role in controlling the facial selectivity of such reactions.
Methodologies for Enantiomeric Excess and Absolute Configuration Determination
To assess the success of an enantioselective synthesis, reliable methods for determining the enantiomeric excess (e.e.) and the absolute configuration of the product are essential.
Enantiomeric Excess (e.e.) Determination:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of chiral compounds. mdpi.comchiralpedia.comsigmaaldrich.comresearchgate.net The racemic mixture of this compound would be passed through a chiral stationary phase (CSP). The two enantiomers will interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to determine the e.e. by NMR. semanticscholar.orgacs.orgnih.govnih.govopen.ac.uk These agents form diastereomeric complexes with the enantiomers of this compound, resulting in the splitting of signals in the NMR spectrum. The integration of these signals allows for the calculation of the e.e.
Absolute Configuration Determination:
X-ray Crystallography: If a single crystal of one of the enantiomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. purechemistry.orgnih.gov This is often achieved by derivatizing the chiral molecule with a known chiral entity containing a heavy atom.
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned.
Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule into a compound of known absolute configuration, or by synthesizing it from a starting material of known stereochemistry through a series of stereochemically defined reactions. rsc.org
Emerging Research Frontiers and Future Directions
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. patsnap.com The synthesis of Diethyl isopropylbenzyloxymalonate and its derivatives presents a prime opportunity for the application of these principles.
Current and Potential Green Synthesis Strategies:
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Investigation into sourcing starting materials like diethyl malonate and benzyl (B1604629) alcohol from bio-based resources. | Reduced reliance on petrochemicals, lower carbon footprint. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through efficient alkylation and etherification steps. | Minimized waste generation. |
| Use of Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids in the synthesis process. | Reduced environmental pollution and improved worker safety. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones, for instance, using phase-transfer catalysts for alkylation or enzymatic catalysts. studysmarter.co.uknih.gov | Increased reaction efficiency, reduced waste, and milder reaction conditions. |
| Energy Efficiency | Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | Lower energy costs and faster synthesis. |
This table is interactive. Click on the headers to sort the data.
Detailed research in this area would involve the systematic evaluation of different green solvents, catalyst systems, and energy sources to develop an optimized, environmentally benign synthesis protocol for this compound.
Investigation of Catalytic Applications Involving this compound
The malonate functional group is a versatile precursor in organic synthesis, and its derivatives are often employed in catalytic processes. This compound could potentially serve as a key substrate or ligand in various catalytic transformations.
Potential Catalytic Roles:
As a Pro-Nucleophile in Asymmetric Catalysis: The α-carbon of the malonate can be deprotonated to form an enolate, which can then participate in asymmetric alkylation, allylation, or Michael addition reactions catalyzed by chiral metal complexes or organocatalysts. The bulky isopropyl and benzyloxy groups could impart unique stereoselectivity.
In Decarboxylative Cross-Coupling Reactions: Malonic acid half-esters can undergo decarboxylative coupling reactions with various partners. organic-chemistry.orgacs.org Research could explore the conversion of this compound to a mono-acid derivative, followed by catalytic decarboxylative cross-coupling to introduce aryl or vinyl groups.
Ligand Development: While less common, the oxygen atoms of the ester and ether functionalities could potentially coordinate with metal centers, suggesting the possibility of designing novel ligands based on the this compound scaffold for various catalytic applications.
Future research would focus on screening different catalysts, such as those based on palladium, copper, rhodium, or iridium, to uncover novel transformations and applications of this compound in synthetic chemistry. nih.gov
Exploration in Materials Science and Polymer Chemistry
Malonic acid and its esters are known precursors for the synthesis of polymers and specialty chemicals. wikipedia.org this compound, with its unique combination of functional groups, could be a valuable building block in materials science.
Potential Applications in Materials Science:
| Material Type | Potential Role of this compound | Anticipated Properties |
| Polyesters | As a monomer or co-monomer in polycondensation reactions. The isopropyl and benzyloxy groups would act as side chains. | Enhanced thermal stability, altered solubility, and tunable mechanical properties. |
| Coatings and Resins | As a component in alkyd resins or as a crosslinking agent for powder coatings, potentially offering low-temperature curing capabilities. wikipedia.org | Improved durability, UV resistance, and adhesion. |
| Functional Surfaces | As a starting material for surface modification, where the benzyloxy group could be cleaved to reveal a hydroxyl group for further functionalization. | Tailored surface properties such as hydrophobicity or biocompatibility. |
This table is interactive. Click on the headers to sort the data.
Investigations in this area would involve polymerization studies, characterization of the resulting materials' physical and chemical properties, and evaluation of their performance in specific applications. The enzymatic synthesis of malonate polyesters has also been explored as a green alternative to traditional metal-catalyzed methods. nih.gov
Investigations into Structure-Activity Relationships for Targeted Biological Applications
Malonate derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govnih.gov The specific structural features of this compound make it an interesting candidate for biological screening and structure-activity relationship (SAR) studies. drugdesign.org
Key Structural Features and Potential Biological Relevance:
Diethyl Malonate Core: This central scaffold is present in many biologically active molecules and can be readily modified.
Isopropyl Group: This bulky, lipophilic group can influence binding to biological targets and affect pharmacokinetic properties.
Benzyloxy Group: The benzyl moiety can participate in π-stacking interactions with aromatic residues in proteins, while the ether linkage provides a degree of conformational flexibility.
A systematic SAR study would involve the synthesis of a library of analogs by modifying each of these structural components and evaluating their biological activity against various targets, such as enzymes, receptors, or microbial strains. mdpi.com For example, replacing the benzyl group with other substituted aryl or alkyl groups, or varying the ester groups, could provide valuable insights into the molecular requirements for a desired biological effect.
Integration into Flow Chemistry Systems for Scalable Production
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. asynt.combeilstein-journals.org The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly transitioning to flow-based systems. scielo.brmdpi.comdrreddys.com
The production of this compound could be well-suited for a flow chemistry approach. A potential multi-step flow synthesis could involve:
Enolate Formation: A stream of diethyl malonate is mixed with a base in a microreactor to generate the enolate.
Alkylation/Etherification: The enolate stream is then combined with an isopropyl halide or a benzyl halide in a subsequent reactor coil to form the substituted malonate. The precise order of these steps would need to be optimized.
In-line Purification: The product stream could be passed through a purification module, such as a liquid-liquid extractor or a scavenger resin column, to remove byproducts and unreacted starting materials.
This continuous process would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and a safer manufacturing process, particularly if any of the reaction steps are highly exothermic.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for Diethyl isopropylbenzyloxymalonate?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification reactions. Key approaches include:
- Reagent-Driven Alkylation : Reacting diethyl malonate derivatives with isopropylbenzyl halides in the presence of a base (e.g., sodium ethoxide) to facilitate alkylation .
- Magnesium-Mediated Coupling : Using magnesium derivatives of malonate esters with electrophilic reagents like chlorocarbonates or acyl chlorides, which enhance yields through stabilized intermediates .
- Optimization Tips : Control reaction temperature (typically 60–80°C) and use anhydrous solvents (e.g., THF or diethyl ether) to minimize hydrolysis by-products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity .
- Spectroscopy :
- NMR : Confirm structure via H NMR (e.g., ester carbonyl signals at δ 4.1–4.3 ppm) and C NMR (quaternary carbons at δ 165–170 ppm) .
- IR : Identify ester C=O stretching vibrations (~1740 cm) and aromatic C-H bends (~700 cm) .
- Physical Properties : Compare observed melting point, boiling point, and solubility (e.g., in ethanol or dichloromethane) with literature values .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause dizziness or respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid ignition sources due to flammability risks .
- Storage : Keep in sealed containers away from acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the malonate core) using software like Gaussian or ORCA to identify transition states and activation energies .
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. What strategies resolve contradictions in toxicological data for this compound across studies?
Methodological Answer:
- Literature Meta-Analysis : Compare acute toxicity (LD) and chronic exposure data from regulatory databases (e.g., EPA, ECHA) .
- In Vitro/In Vivo Correlation : Use cell-based assays (e.g., HepG2 cytotoxicity) to validate animal study results, addressing discrepancies in metabolic pathways .
- Regulatory Alignment : Cross-reference TSCA (U.S.) and REACH (EU) classifications to harmonize hazard labeling .
Q. How can researchers assess the ecological impact of this compound despite limited data?
Methodological Answer:
- Read-Across Approach : Use ecotoxicity data from structurally similar esters (e.g., diethyl phthalate) to estimate biodegradability and aquatic toxicity .
- QSAR Models : Predict persistence and bioaccumulation using software like EPI Suite, based on logP (partition coefficient) and molecular weight .
- Microcosm Studies : Evaluate soil/water degradation rates under controlled aerobic/anaerobic conditions .
Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test palladium (PdCl) or copper (CuI) catalysts for Suzuki-Miyaura couplings, varying ligands (e.g., PPh) to enhance efficiency .
- Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reactivity and by-product formation .
- Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux to identify optimal kinetic regimes .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?
Methodological Answer:
- Controlled Replication : Repeat hydrolysis experiments (e.g., in HCl/EtOH) with standardized pH meters and reaction times .
- By-Product Identification : Use LC-MS to detect decomposition products (e.g., isopropylbenzyl alcohol) and quantify degradation rates .
- Contextual Factors : Note differences in solvent purity, humidity, or equipment calibration across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
